molecular formula C19H24N2O B5780439 N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide

Cat. No. B5780439
M. Wt: 296.4 g/mol
InChI Key: FZVRYBUFKBAWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide, commonly known as DEET, is a chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET works by interfering with the insects' ability to detect the presence of humans or other animals, thereby making them less likely to bite.

Mechanism of Action

The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect the presence of humans or other animals. DEET may also act as a deterrent by masking the scent of the host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and other mammals, although it can cause skin irritation in some individuals. DEET has also been shown to have some effects on the nervous system, although these effects are generally considered to be mild and reversible.

Advantages and Limitations for Lab Experiments

DEET is widely used in laboratory experiments as a tool to study insect behavior and physiology. DEET has several advantages, including its high potency and broad-spectrum activity against a wide range of insects. However, DEET also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several areas of research that are currently being explored in relation to DEET. These include the development of new synthetic methods for DEET production, the investigation of DEET's mechanism of action at the molecular level, and the development of new insect repellents based on DEET's structure and properties. Other potential areas of research include the use of DEET in combination with other insecticides or repellents, and the investigation of DEET's potential as a treatment for other insect-borne diseases.

Synthesis Methods

The synthesis of DEET involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is then reacted with N,N-diethyl-m-toluidine to form the final product, DEET. The synthesis of DEET can be carried out using a variety of methods, including batch and continuous processes.

Scientific Research Applications

DEET has been extensively studied for its insect-repellent properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its potential use as a topical insecticide in agriculture.

properties

IUPAC Name

N-[4-(diethylaminomethyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-4-21(5-2)14-16-9-11-18(12-10-16)20-19(22)17-8-6-7-15(3)13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVRYBUFKBAWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.